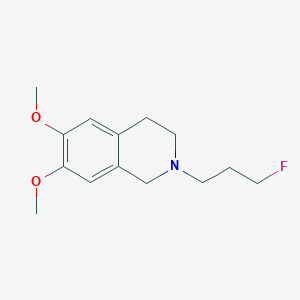
2-(3-Fluoropropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoropropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluoropropyl group and two methoxy groups attached to the isoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoropropyl Group: The fluoropropyl group can be introduced via nucleophilic substitution reactions. For example, a halogenated propyl derivative can be reacted with a fluoride source in the presence of a suitable base.
Methoxylation: The methoxy groups can be introduced through methylation reactions using methanol and a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-(3-Fluoropropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The fluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroisoquinoline analogs.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
2-(3-Fluoropropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(3-Fluoropropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-(3-Fluoropropyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: can be compared with other fluoropropyl-substituted isoquinolines and methoxy-substituted isoquinolines.
N-(3-Fluoropropyl)-2β-carbomethoxy-3β-(4-fluorophenyl)nortropane: Another compound with a fluoropropyl group used in imaging studies.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluoropropyl and methoxy groups makes it a valuable compound for various research applications.
属性
分子式 |
C14H20FNO2 |
|---|---|
分子量 |
253.31 g/mol |
IUPAC 名称 |
2-(3-fluoropropyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C14H20FNO2/c1-17-13-8-11-4-7-16(6-3-5-15)10-12(11)9-14(13)18-2/h8-9H,3-7,10H2,1-2H3 |
InChI 键 |
MSUBBLTZPRCLQS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2CN(CCC2=C1)CCCF)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15113182.png)
![4-Methoxy-2-{5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B15113194.png)
![N-[3-[[5-cyclopropyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B15113203.png)

![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B15113209.png)



![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4,4-difluoropiperidine](/img/structure/B15113239.png)
![4-tert-butyl-6-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]pyrimidine](/img/structure/B15113243.png)
![5-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B15113248.png)
![2-[(Oxolan-3-yloxy)methyl]pyridine](/img/structure/B15113249.png)

![2,5-dimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B15113259.png)
